The compound is cataloged under the Chemical Abstracts Service Registry Number 16311-38-9. Its classification as a heterocyclic compound places it among structures that contain rings composed of at least two different elements, typically carbon and nitrogen or sulfur.
The synthesis of Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- typically involves multi-step reactions. One prevalent method includes the cyclization of suitable precursors. For instance:
The molecular structure of Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- includes the following key features:
Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- participates in several chemical reactions:
The mechanism of action for Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- is primarily based on its interaction with specific molecular targets:
The physical and chemical properties of Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- include:
Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- has several scientific applications:
The imidazo[2,1-b]thiazole core constitutes a planar, electron-deficient π-system formed by fusion of imidazole and thiazole rings at the [2,1-b] junction. This bicyclic arrangement imparts significant thermal and metabolic stability relative to monocyclic heterocycles. Planarity is a defining structural characteristic, facilitating π-π stacking interactions with aromatic amino acid residues in biological targets. The system contains three nitrogen atoms: two within the imidazole ring (one pyrrole-like, N1, and one pyridine-like, N3) and one sulfur-containing thiazole nitrogen (N2). This distribution creates an asymmetric electron density profile, with the thiazole ring exhibiting greater electron deficiency compared to the imidazole moiety. The sulfur atom contributes polarizability and influences intermolecular interactions through its lone pairs.
Table 1: Fundamental Physicochemical Properties of 5-Nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole
Property | Value | Description/Implication |
---|---|---|
Molecular Formula | C₁₂H₈N₄O₄S | Confirms composition: 12 carbon, 8 hydrogen, 4 nitrogen, 4 oxygen, and 1 sulfur atoms. |
Molecular Weight | 304.28 g/mol | Medium molecular weight compound typical for bioactive heterocycles. |
Density | 1.68 g/cm³ | High density indicative of compact crystal packing and nitro group contributions. |
Calculated LogP | 4.23 | Suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. |
Topological Polar Surface Area (TPSA) | 137.18 Ų | High polar surface area primarily due to four oxygen atoms from nitro groups. |
Index of Refraction | 1.787 | Characteristic value for conjugated planar aromatic systems with electron-withdrawing groups. |
The introduction of substituents significantly modulates the core's electronic properties. The presence of a methyl group at position 2, as seen in the synonym 2-methyl-5-nitro-6-(p-nitrophenyl)imidazo(2,1-b)thiazole, adds steric bulk and modest electron-donation, slightly altering electron distribution. However, the dominant electronic influence arises from the strong electron-withdrawing character of the nitro substituents at position 5 of the imidazo[2,1-b]thiazole ring and the para position of the pendant phenyl ring. These groups substantially enhance the overall π-acidity of the system, rendering it highly electrophilic, particularly at specific positions. This electron deficiency promotes interactions with electron-rich biological nucleophiles or through charge-transfer complex formation. The high density (1.68 g/cm³) reported for the compound reflects the presence of heavy atoms (nitrogens, oxygen, sulfur) and efficient crystal packing facilitated by its planar geometry and strong dipole moments induced by the nitro groups [1].
The strategic incorporation of nitro groups and the p-nitrophenyl moiety onto the imidazo[2,1-b]thiazole scaffold profoundly impacts the compound's chemical reactivity and biological interaction potential. These substituents are not merely passive structural elements but function as critical pharmacophores or modulators of activity:
The combination of these substituents creates a molecule with a distinct electronic profile characterized by high electrophilicity and significant dipole moments, factors directly relevant to its potential biological activity profiles, particularly in enzyme inhibition or interaction with nucleic acids [1].
The exploration of nitro-substituted heterocycles represents a significant and enduring chapter in medicinal chemistry, driven by the potent biological activities elicited by the nitro pharmacophore. The foundation was laid in the early to mid-20th century with the discovery of antimicrobial agents like chloramphenicol (1947, contains a p-nitrophenyl group) and nitrofurantoin (1953, contains a nitrofuran ring). These successes spurred systematic investigations into diverse nitroheterocyclic systems, including imidazoles, thiazoles, furans, and benzenes, aiming to optimize efficacy and safety.
The synthesis and biological evaluation of imidazo[2,1-b]thiazole derivatives gained momentum notably in the 1950s and 1960s, as documented in foundational literature such as Pyl et al. (1961), which describes synthetic routes to compounds structurally related to 5-nitro-6-(p-nitrophenyl)imidazo(2,1-b)thiazole [1]. This era focused heavily on empirical screening for antimicrobial activity. The rationale centered on exploiting the unique redox properties of nitro groups: many pathogens possess enzymes capable of reducing nitro groups to cytotoxic species under anaerobic conditions, offering potential selective toxicity. While early nitroheterocycles often faced challenges with toxicity, they provided invaluable proof-of-concept and structure-activity relationship (SAR) data.
Research evolved over subsequent decades to explore broader therapeutic applications and understand mechanisms. The recognition that nitro groups could confer significant potency against not only microbes but also tumor cells (via bioreduction) and influence enzyme inhibition (e.g., cyclooxygenase, carbonic anhydrase, kinases) expanded the horizons for compounds like nitro-substituted imidazo[2,1-b]thiazoles [2]. The discovery of the mutagenic potential of certain nitroarenes in assays like the yeast gene conversion test, as observed with 5-nitro-6-(p-nitrophenyl)imidazo(2,1-b)thiazole itself, highlighted a critical aspect of their biological interaction – their ability to damage genetic material, which could be a liability or, in specific contexts like cancer chemotherapy, a therapeutic mechanism [1].
The development of imidazo[2,1-b]thiazole derivatives, including those with nitroaryl substituents, paralleled this broader historical trajectory. These compounds were systematically modified and evaluated for diverse activities beyond antimicrobials, such as antitumor, analgesic, anti-inflammatory, and anticonvulsant effects, as well as enzyme inhibitory properties [2]. The compound 5-nitro-6-(p-nitrophenyl)imidazo(2,1-b)thiazole, documented in chemical databases with its CAS registry (95152-79-7) established in the late 20th century, exemplifies the continued interest in highly conjugated, densely nitro-substituted derivatives for their distinctive electronic properties and bioactivity potential. Its structural features – the fused imidazo[2,1-b]thiazole core adorned with two strongly electron-withdrawing nitro groups – represent a deliberate design strategy rooted in the historical understanding that such features can confer potent interactions with biological targets, albeit requiring careful optimization to manage potential toxicity [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1